2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted at position 3 with a benzyl-methyl-aminomethyl group and at position 1 with an ethanol moiety. The compound’s discontinued commercial availability (CymitQuimica, Ref: 10-F084083) limits its current experimental use, but its structural features warrant comparative analysis with analogues.
Properties
IUPAC Name |
2-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-17(12-15-6-3-2-4-7-15)13-16-8-5-9-18(14-16)10-11-19/h2-4,6-7,16,19H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZAUJMTLVLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the ethanol moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl-methyl-amino-methyl-piperidin-1-yl-acetaldehyde or carboxylic acid derivatives.
Reduction: 2-{3-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group may facilitate binding to hydrophobic pockets, while the ethanol moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine/Pyrrolidine-Based Analogues
Key Compounds:
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol (Fluorochem, 2025): Replaces the piperidine ring with a cyclohexane ring and substitutes the methyl group with ethyl. The ethyl group increases lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility .
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (Fluorochem, 2025): Utilizes a pyrrolidine (5-membered) ring instead of piperidine. The smaller ring introduces greater ring strain but may improve metabolic stability due to reduced susceptibility to oxidative metabolism.
Structural Comparison Table
| Compound | Core Ring | Amino Substituent | Hydroxyl Group | Key Features |
|---|---|---|---|---|
| Target Compound | Piperidine | Benzyl-methyl-amino | Ethanol | Balanced lipophilicity, CNS potential |
| 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol | Cyclohexane | Benzyl-ethyl-amino | Ethanol | Higher logP, rigid scaffold |
| 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Pyrrolidine | Benzyl-isopropyl-amino | Ethanol | Increased steric bulk, metabolic stability |
Substituent Variants
Cyclopropyl and Cyclohexyl Derivatives
- 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (Fluorochem, 2025): Substitutes methyl with cyclopropyl, a motif known to improve metabolic stability and reduce off-target interactions. The cyclopropyl’s planar structure may enhance π-π stacking with aromatic residues in enzymes or receptors .
- This modification could shift applications from CNS (blood-brain barrier penetration) to peripheral targets .
Simplified Analogues
- (1-Benzylpiperidin-3-yl)methanol (LookChem, 2022): Lacks the methyl-amino and ethanol groups, featuring only a benzyl and hydroxymethyl substituent.
Research Implications and Limitations
- Dopamine or serotonin receptor modulation (piperidine/ethanol motifs are common in antipsychotics).
- Cholinesterase inhibition (tertiary amines interact with catalytic sites).
Biological Activity
Overview
2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound notable for its unique piperidine structure, which includes a benzyl group and a hydroxyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O
- Molecular Weight : Approximately 250.35 g/mol
- Structural Features : The compound features a piperidine ring, a benzyl group, and an ethanol moiety, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- GABA Transporters : Preliminary studies indicate that this compound may inhibit GABA transporters, suggesting potential applications in treating anxiety and depression by enhancing GABAergic transmission.
- Receptor Binding : The benzyl group may facilitate binding to hydrophobic pockets of receptors, while the hydroxyl group can form hydrogen bonds with active site residues, modulating receptor activity.
Neuropharmacological Effects
Research indicates that derivatives of this compound can significantly influence neurotransmitter levels:
- Antidepressant Activity : Compounds similar to this compound have shown promise as antidepressants by modulating serotonin and norepinephrine levels in the brain .
Antimicrobial Properties
While the primary focus has been on neuropharmacological effects, some studies have explored the antimicrobial properties of related compounds:
- Antibacterial Activity : Similar piperidine derivatives have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Study 1: Neurotransmitter Modulation
In a study examining the effects of various piperidine derivatives on neurotransmitter systems, it was found that compounds with structural similarities to this compound exhibited significant inhibition of GABA transporters. This suggests a mechanism that could lead to increased GABA availability in synaptic clefts, potentially alleviating symptoms of anxiety and depression.
Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of piperidine derivatives revealed that certain compounds showed strong activity against Gram-positive and Gram-negative bacteria. The study reported that modifications to the piperidine structure could enhance antibacterial efficacy, indicating potential for further development in this area .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{3-[(Phenyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol | Similar piperidine structure | Antidepressant effects reported |
| 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | Variation in alkyl chain | Antimicrobial activity observed |
| 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Pyrrolidine instead of piperidine | Different receptor interactions |
Q & A
Q. How to design computational models for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
